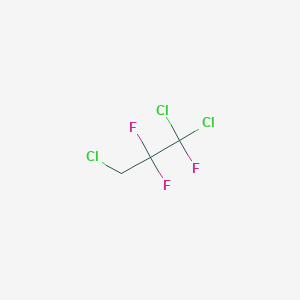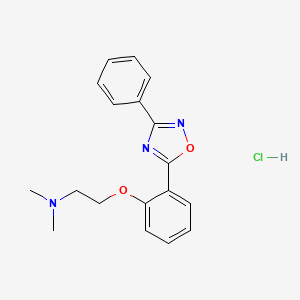
1,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)urea is a highly fluorinated organic compound. It is characterized by the presence of two long perfluorinated chains attached to a central urea group. This compound is known for its unique properties, such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)urea typically involves the reaction of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctylamine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction conditions, such as temperature and time, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common. Post-reaction purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
1,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)urea primarily undergoes substitution reactions due to the presence of the urea group. It can also participate in nucleophilic addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Nucleophilic Addition Reactions: Reagents such as amines or alcohols can be used. These reactions are often conducted under mild conditions, with the use of catalysts like Lewis acids to enhance the reaction rate.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while nucleophilic addition with alcohols can produce urethane derivatives.
科学研究应用
1,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of fluorinated polymers and materials. Its unique properties make it suitable for creating superhydrophobic and oleophobic surfaces.
Biology: Employed in the development of bio-compatible coatings for medical devices. Its chemical resistance and low surface energy are advantageous in preventing biofouling.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: Utilized in the production of high-performance lubricants and greases, as well as in the formulation of specialty coatings and sealants.
作用机制
The mechanism by which 1,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)urea exerts its effects is primarily related to its fluorinated chains. These chains create a highly hydrophobic and lipophobic surface, which can repel water and oils. The central urea group can form hydrogen bonds with other molecules, enhancing its ability to interact with various substrates. This combination of properties makes it effective in applications requiring chemical resistance and surface modification.
相似化合物的比较
Similar Compounds
- 1,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorononyl)urea
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
Uniqueness
Compared to similar compounds, 1,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)urea stands out due to its longer perfluorinated chains, which provide enhanced hydrophobic and lipophobic properties. This makes it particularly effective in applications requiring extreme chemical resistance and low surface energy.
属性
CAS 编号 |
1543-55-1 |
|---|---|
分子式 |
C17H6F30N2O |
分子量 |
824.19 g/mol |
IUPAC 名称 |
1,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)urea |
InChI |
InChI=1S/C17H6F30N2O/c18-4(19,6(22,23)8(26,27)10(30,31)12(34,35)14(38,39)16(42,43)44)1-48-3(50)49-2-5(20,21)7(24,25)9(28,29)11(32,33)13(36,37)15(40,41)17(45,46)47/h1-2H2,(H2,48,49,50) |
InChI 键 |
FEFNEMKIHRAAPO-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)NCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


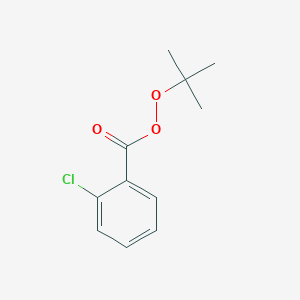

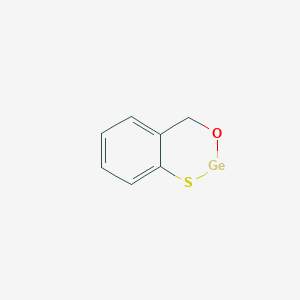
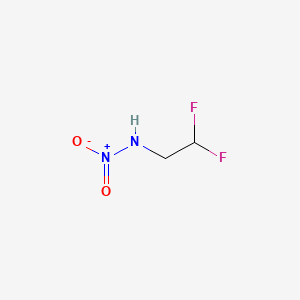
![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)
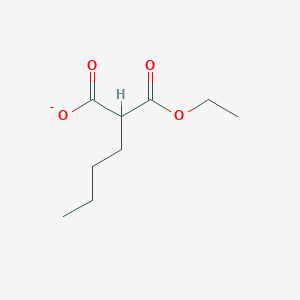
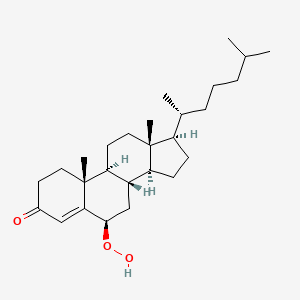
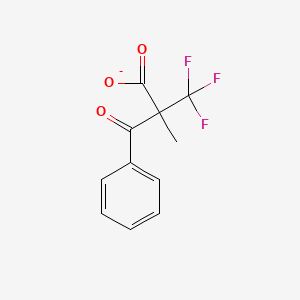
![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)
